molecular formula C12H15FN2O B1455277 4-(4-Fluorobenzyl)-1,4-diazepan-5-one CAS No. 1220035-99-3

4-(4-Fluorobenzyl)-1,4-diazepan-5-one

Cat. No.: B1455277
CAS No.: 1220035-99-3
M. Wt: 222.26 g/mol
InChI Key: LRBAOLHKQDTRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzyl)-1,4-diazepan-5-one is an organic compound that belongs to the class of diazepanes It features a diazepane ring substituted with a 4-fluorobenzyl group and a ketone functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and the diazepane intermediate.

    Oxidation to Form the Ketone: The final step involves the oxidation of the diazepane intermediate to introduce the ketone functional group at the 5-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Fluorobenzyl)-1,4-diazepan-5-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the interactions of diazepane derivatives with biological targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the diazepane ring provides structural stability. The ketone functional group may participate in hydrogen bonding or other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Similar in structure but lacks the diazepane ring and ketone group.

    4-Fluorobenzyl cyanide: Contains the fluorobenzyl group but has a cyanide functional group instead of the diazepane ring.

    4-Fluorobenzyl isocyanate: Features the fluorobenzyl group with an isocyanate functional group.

Uniqueness

4-(4-Fluorobenzyl)-1,4-diazepan-5-one is unique due to the combination of the diazepane ring, fluorobenzyl group, and ketone functional group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBAOLHKQDTRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorobenzyl)-1,4-diazepan-5-one
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorobenzyl)-1,4-diazepan-5-one
Reactant of Route 3
Reactant of Route 3
4-(4-Fluorobenzyl)-1,4-diazepan-5-one
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorobenzyl)-1,4-diazepan-5-one
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorobenzyl)-1,4-diazepan-5-one
Reactant of Route 6
Reactant of Route 6
4-(4-Fluorobenzyl)-1,4-diazepan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.